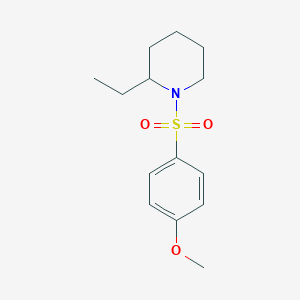
2-Ethyl-1-(4-methoxyphenyl)sulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(4-methoxyphenyl)sulfonylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the second position and a 4-methoxyphenylsulfonyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-methoxyphenyl)sulfonylpiperidine typically involves the reaction of piperidine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The ethyl group can be introduced through alkylation using ethyl bromide or ethyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(4-methoxyphenyl)sulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Ethyl-1-(4-methoxyphenyl)sulfonylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including neurological disorders and inflammation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(4-methoxyphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels. The presence of the sulfonyl group can enhance its binding affinity to target proteins, leading to the modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine
- 2-Ethyl-1-[(4-chlorophenyl)sulfonyl]piperidine
- 2-Ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine
Uniqueness
2-Ethyl-1-(4-methoxyphenyl)sulfonylpiperidine is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
325482-46-0 |
|---|---|
Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39g/mol |
IUPAC Name |
2-ethyl-1-(4-methoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-3-12-6-4-5-11-15(12)19(16,17)14-9-7-13(18-2)8-10-14/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
BONFHEJHYXHJLU-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















